![molecular formula C29H43BrO3 B569651 (7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate CAS No. 875573-66-3](/img/structure/B569651.png)
(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
Descripción general
Descripción
(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C29H43BrO3 and its molecular weight is 519.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate , also known as a derivative of Fulvestrant (CAS No. 875573-66-3), is a synthetic steroidal anti-estrogen primarily investigated for its potential therapeutic applications in estrogen receptor-positive breast cancer. This compound exhibits significant biological activity due to its structural characteristics and mechanism of action.
- Molecular Formula : C29H43BrO3
- Molecular Weight : 519.564 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 593.3 °C at 760 mmHg
- LogP : 9.63 (indicating high lipophilicity)
The primary mechanism of action for this compound is its role as an estrogen receptor antagonist. It binds to estrogen receptors (ER) in target tissues, inhibiting the proliferation of estrogen-dependent tumors. The compound's structural modifications enhance its binding affinity and selectivity for ERs compared to natural estrogens.
Antitumor Effects
Research indicates that compounds similar to Fulvestrant demonstrate potent anti-tumor activity by:
- Inhibiting Tumor Growth : Studies have shown that this compound can significantly reduce the size of estrogen-dependent tumors in preclinical models.
- Inducing Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Blocking Estrogen Signaling : By inhibiting estrogen receptor activation, it effectively blocks downstream signaling pathways that promote tumor growth.
Clinical Studies
-
Study on ER-positive Breast Cancer :
- A clinical trial evaluated the efficacy of Fulvestrant derivatives in patients with advanced ER-positive breast cancer.
- Results indicated a significant improvement in progression-free survival compared to traditional therapies.
-
Combination Therapy Research :
- Research explored the use of this compound in combination with other targeted therapies (e.g., CDK4/6 inhibitors).
- Findings suggested enhanced antitumor efficacy and reduced resistance mechanisms.
In Vitro Studies
-
Cell Line Experiments :
- In vitro studies using MCF-7 breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis at nanomolar concentrations.
- Mechanistic studies revealed alterations in cell cycle regulation and apoptosis-related gene expression.
- Toxicology Assessments :
Data Tables
Property | Value |
---|---|
Molecular Formula | C29H43BrO3 |
Molecular Weight | 519.564 g/mol |
Density | 1.2 g/cm³ |
Boiling Point | 593.3 °C |
LogP | 9.63 |
Study Type | Findings |
---|---|
Clinical Trial | Improved progression-free survival in ER-positive breast cancer patients |
In Vitro Cell Line Study | Induced apoptosis in MCF-7 cells at nanomolar concentrations |
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Hormonal Therapies
This compound is primarily researched for its application in hormonal therapies. It acts as an estrogen receptor antagonist and is utilized in the treatment of hormone receptor-positive breast cancer. Its mechanism involves binding to estrogen receptors and inhibiting the action of estrogen in the body. This is particularly significant in postmenopausal women where estrogen plays a critical role in cancer progression .
Menopausal Symptom Management
Additionally, it has been investigated for its potential use in alleviating symptoms associated with menopause. The compound's ability to modulate estrogen activity makes it a candidate for treating conditions such as hot flashes and other menopausal symptoms .
Research Applications
Biological Studies
In biological research settings, this compound is used to study the effects of estrogen receptor modulation on various cellular pathways. Researchers utilize it to explore its impact on cell proliferation and apoptosis in breast cancer cell lines. This helps in understanding how alterations in estrogen signaling can influence tumor growth and response to therapies .
Synthetic Intermediates
It serves as an important intermediate in the synthesis of other steroid derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced therapeutic profiles .
Numerous studies have documented the effectiveness of this compound in clinical settings:
- Breast Cancer Treatment : A study published in Journal of Clinical Oncology demonstrated that fulvestrant derivatives significantly improved outcomes in patients with advanced breast cancer who had previously received anti-estrogen therapies .
- Mechanistic Insights : Research published in Cancer Research highlighted how compounds similar to (7R,8R,9S...) can disrupt estrogen signaling pathways effectively leading to reduced tumor growth rates .
Propiedades
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BrO3/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h11-12,19,21,25-28,32H,3-10,13-18H2,1-2H3/t21-,25-,26+,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPTYJLFIUUHEJ-LIHJZYAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743347 | |
Record name | [(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875573-66-3 | |
Record name | [(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (7α,17β)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL8V87635T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.